Phainanoid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

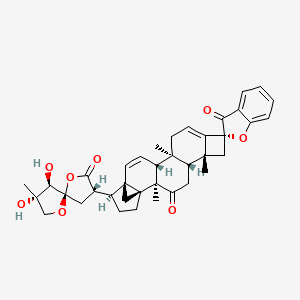

Molecular Formula |

C38H42O8 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(1'S,2R,2'R,5'R,6'R,12'S,13'R,16'S,17'S)-17'-[(3S,5R,8S,9R)-8,9-dihydroxy-8-methyl-2-oxo-1,6-dioxaspiro[4.4]nonan-3-yl]-2',6',12'-trimethylspiro[1-benzofuran-2,8'-hexacyclo[14.3.1.01,16.02,13.05,12.06,9]icosa-9,14-diene]-3,3'-dione |

InChI |

InChI=1S/C38H42O8/c1-31-12-10-25-32(2,17-37(25)28(40)20-7-5-6-8-23(20)45-37)26(31)15-27(39)34(4)24(31)11-13-35-18-36(34,35)14-9-22(35)21-16-38(46-29(21)41)30(42)33(3,43)19-44-38/h5-8,10-11,13,21-22,24,26,30,42-43H,9,12,14-19H2,1-4H3/t21-,22-,24+,26+,30+,31+,32-,33-,34-,35+,36+,37+,38+/m0/s1 |

InChI Key |

BSQXWZUYTOURDO-CFBOKSLASA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@@]([C@@H]1CC(=O)[C@@]4([C@@H]2C=C[C@@]56[C@@]4(C5)CC[C@H]6[C@@H]7C[C@]8([C@@H]([C@@](CO8)(C)O)O)OC7=O)C)(C[C@]39C(=O)C1=CC=CC=C1O9)C |

Canonical SMILES |

CC12CC=C3C(C1CC(=O)C4(C2C=CC56C4(C5)CCC6C7CC8(C(C(CO8)(C)O)O)OC7=O)C)(CC39C(=O)C1=CC=CC=C1O9)C |

Origin of Product |

United States |

Foundational & Exploratory

Phainanoid A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phainanoid A is a highly modified triterpenoid discovered from the plant Phyllanthus hainanensis, a shrub endemic to the Hainan island of China.[1][2] This molecule, along with its congeners (Phainanoids B-F), has garnered significant attention within the scientific community due to its exceptionally potent immunosuppressive properties.[3][4][5] Structurally, this compound possesses a novel and complex carbon skeleton characterized by unique 4,5- and 5,5-spirocyclic systems.[3][4][5] Its discovery has opened new avenues for the development of novel immunosuppressive agents with potentially higher efficacy and fewer side effects than existing therapies. This guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Botanical Source

This compound was first isolated from the shrub Phyllanthus hainanensis Merr., a plant with a history of use in traditional Chinese medicine for treating various ailments, including infections, diabetes, and hepatitis B.[6] The search for novel immunosuppressive agents from medicinal herbs led to the investigation of this particular plant, resulting in the discovery of a new class of highly modified triterpenoids, designated as phainanoids.[3][7]

Chemical Structure and Characterization

The structure of this compound, along with its fellow phainanoids, was elucidated through a combination of extensive spectroscopic analysis and chemical methods.[3][4][5] These techniques included:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon skeleton and the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To establish the molecular formula.

-

X-ray Crystallography: To confirm the three-dimensional structure and absolute configuration of the molecule.[3][4][5]

This compound is a triterpenoid, meaning it is derived from a thirty-carbon precursor. Its structure is notable for its complexity, featuring ten rings and thirteen stereocenters.[2] The intricate architecture includes a distinctive 4,5-spirocyclic system and a 5,5-oxaspirolactone motif.[1][4] The total synthesis of this compound has been successfully achieved, which not only confirmed its complex structure but also paved the way for the creation of synthetic analogs for further biological evaluation.[2][8]

Isolation from Phyllanthus hainanensis

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. While specific, detailed protocols are often proprietary or vary between research groups, a general workflow can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from Phyllanthus hainanensis.

Caption: Generalized workflow for the isolation of this compound.

Isolation Yields

The isolation of phainanoids from Phyllanthus hainanensis typically results in low yields. The reported isolation yields for Phainanoids A-I are in the range of 0.0004% to 0.004% from the dried plant material.

Biological Activity: Potent Immunosuppression

This compound and its related compounds have demonstrated remarkable immunosuppressive activities in vitro.[3][4][5] The primary mechanism of this activity is the inhibition of T and B lymphocyte proliferation.[3][4][5]

Quantitative Data on Immunosuppressive Activity

The immunosuppressive effects of Phainanoids A-F were evaluated against the proliferation of T and B cells, with Cyclosporin A (CsA) used as a positive control. The results are summarized in the table below.

| Compound | T-Cell Proliferation IC₅₀ (nM) | B-Cell Proliferation IC₅₀ (nM) |

| This compound | 192.80 ± 0.01 | 249.49 ± 0.01 |

| Phainanoid B | 10.79 ± 0.01 | 10.42 ± 0.01 |

| Phainanoid C | 10.61 ± 0.01 | 10.36 ± 0.01 |

| Phainanoid D | 4.41 ± 0.01 | 4.30 ± 0.01 |

| Phainanoid E | 10.81 ± 0.01 | 10.41 ± 0.01 |

| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 |

| Cyclosporin A | 14.21 ± 0.01 | 352.87 ± 0.01 |

Data sourced from J. Am. Chem. Soc. 2015, 137, 1, 138–141.[7]

As the data indicates, several phainanoids, particularly Phainanoid F, exhibit significantly greater potency than the widely used immunosuppressant Cyclosporin A.[3][4][5] Phainanoid F is approximately 7 times more active against T-cell proliferation and over 221 times more active against B-cell proliferation than CsA.[3][4][5]

Putative Signaling Pathway for Immunosuppression

While the precise molecular targets of this compound have not yet been fully elucidated, its inhibitory effect on T and B cell proliferation suggests interference with key signaling pathways involved in lymphocyte activation. A plausible, though not yet experimentally confirmed, mechanism is the modulation of signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).

The following diagram illustrates a generalized signaling pathway for T-cell activation and proliferation, highlighting potential points of inhibition by this compound.

Caption: Putative mechanism of this compound-induced immunosuppression.

Future Perspectives

The discovery of this compound represents a significant milestone in the search for new immunosuppressive drugs. Its potent activity and novel chemical structure make it an exciting lead compound for further development. Future research will likely focus on:

-

Elucidating the precise molecular mechanism of action: Identifying the specific protein targets of this compound will be crucial for understanding its immunosuppressive effects and for rational drug design.

-

Structure-activity relationship (SAR) studies: The synthesis of additional analogs of this compound will help to identify the key structural features responsible for its potent bioactivity and to optimize its pharmacological properties.

-

In vivo efficacy and safety studies: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune diseases and organ transplantation will be a critical step in its preclinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Mechanisms of T cell contact-dependent B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phainanoid A: A Technical Guide on its Biological Origin and Natural Abundance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phainanoid A is a highly modified triterpenoid natural product that has garnered significant attention within the scientific community due to its potent immunosuppressive properties. This technical guide provides a comprehensive overview of the biological origin and natural abundance of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the source organism, geographical location, and the quantitative yield of this promising bioactive compound. Furthermore, a detailed experimental protocol for its isolation and characterization is provided, alongside a visual representation of the experimental workflow.

Biological Origin

This compound is a secondary metabolite produced by the plant Phyllanthus hainanensis Merr.[1][2][3]. This shrub is endemic to the island of Hainan, a province of China[3][4]. The discovery of this compound, along with its congeners Phainanoids B-F, represented the emergence of a new class of triterpenoids characterized by a novel and complex carbon skeleton[1][2]. These compounds are part of a larger family of phainanoids that have been isolated from this plant species[5].

Natural Abundance

The natural abundance of this compound in its source organism is relatively low, which is a common characteristic of many complex natural products. The isolation yield for the general class of phainanoids (A-I) from Phyllanthus hainanensis has been reported to be in the range of 0.00004% to 0.0004% of the dry weight of the plant material[5][6]. While the specific yield for this compound has not been individually reported in the primary literature, the yields for the entire class of compounds provide a crucial benchmark for its natural availability.

For the purpose of clarity and comparison, the quantitative data regarding the natural abundance of the phainanoid class of compounds is summarized in the table below.

| Compound Class | Source Organism | Geographical Origin | Dry Weight Yield (%) | Dry Weight Yield (‱) |

| Phainanoids A-I | Phyllanthus hainanensis | Hainan, China | 0.00004% - 0.0004% | 0.004 ‱ - 0.04 ‱[5][6] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following protocol is based on the methods described in the primary literature for the isolation of phainanoids[1][2].

Plant Material

-

The whole plants of Phyllanthus hainanensis were collected from Hainan Province, People's Republic of China.

-

A voucher specimen was deposited at the Herbarium of the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.

Extraction and Preliminary Fractionation

-

The air-dried, powdered whole plants of P. hainanensis (15 kg) were extracted with 95% ethanol at room temperature.

-

The resulting crude extract was then suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

The ethyl acetate soluble fraction (300 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 10:1 to 1:1, v/v) to yield several fractions.

Chromatographic Purification

-

The fractions containing the compounds of interest were further purified by repeated column chromatography on silica gel.

-

Subsequent purification was carried out using reversed-phase C18 silica gel column chromatography with a methanol/water gradient.

-

Final purification to yield this compound was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complex carbon skeleton and relative stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the absolute configuration of the molecule[1][2].

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound, originating from the plant Phyllanthus hainanensis, represents a structurally novel and biologically potent natural product. Its low natural abundance underscores the challenges in its supply for extensive research and development. The detailed experimental protocol provided herein offers a foundational methodology for its isolation. Further research into synthetic and semi-synthetic production methods may be crucial for unlocking the full therapeutic potential of this remarkable immunosuppressive agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dong Synthesis of this compound [organic-chemistry.org]

- 4. sorensen.princeton.edu [sorensen.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Intricate Architecture of Phainanoid A: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phainanoid A is a highly modified triterpenoid natural product that was first isolated from the shrub Phyllanthus hainanensis Merr., a plant native to Hainan Island, China.[1][2] It belongs to a class of compounds, the phainanoids, which have demonstrated exceptionally potent immunosuppressive activities, in some cases significantly exceeding the efficacy of clinical immunosuppressants like cyclosporin A (CsA).[3][4] The remarkable biological activity of this compound, coupled with its daunting structural complexity, has made it a compelling target for chemical synthesis and a subject of intense study in the scientific community.

The molecular architecture of this compound is unprecedented, featuring a novel carbon skeleton that incorporates ten rings, thirteen stereocenters, a unique 3H-spiro[benzofuran-2,1′-cyclobutan]-3-one motif, and a 1,6-dioxaspiro[4.4]nonan-2-one system.[4] The elucidation of its intricate three-dimensional structure and the precise determination of its stereochemistry were formidable challenges that required a combination of advanced spectroscopic techniques, chemical methods, and ultimately, confirmation through total synthesis. This guide provides an in-depth technical overview of the methodologies and logical workflow employed in the complete structure elucidation of this compound.

Structure Elucidation: A Multi-faceted Approach

The journey to define the structure of this compound began with its isolation and purification from the powdered dried aerial parts of P. hainanensis. The initial structural hypothesis was constructed piece by piece using a suite of modern analytical techniques.

Spectroscopic and Spectrometric Analysis

The foundational work in determining the planar structure and connectivity of this compound relied on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₄₂H₅₀O₁₀. This information was critical for determining the degree of unsaturation (18), providing the first clues to its polycyclic nature.

-

NMR Spectroscopy: A comprehensive suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to piece together the complex carbon framework and establish proton-proton and proton-carbon correlations.

-

¹H and ¹³C NMR: These spectra revealed the presence of numerous overlapping signals in the aliphatic region, characteristic of a complex polycyclic system, as well as signals corresponding to olefinic and aromatic protons and carbons.

-

COSY (Correlation Spectroscopy): This experiment was crucial for identifying spin-spin coupled protons, allowing for the tracing of proton networks within individual ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with its directly attached carbon, enabling the assignment of many carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra were vital for connecting the fragments identified by COSY. Correlations between protons and carbons separated by two or three bonds allowed for the assembly of the complete carbon skeleton, including the challenging quaternary carbon connections and the spirocyclic junctions.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provided through-space correlations between protons, which were essential for determining the relative stereochemistry of the molecule. For instance, key ROESY cross-peaks between H-5/H-9 and H-9/H-30a indicated that these protons were on the same face of the molecule (α-oriented).[4]

-

Definitive Confirmation by X-ray Crystallography

While NMR provided a robust hypothesis for the relative stereochemistry, the unambiguous determination of the absolute configuration of all thirteen stereocenters was a significant hurdle. This was definitively overcome by single-crystal X-ray diffraction analysis.[4] By obtaining suitable crystals of this compound and analyzing the diffraction pattern of X-rays passing through the crystal lattice, a three-dimensional electron density map was generated. This map allowed for the precise placement of every atom in space, confirming the connectivity established by NMR and, crucially, establishing the absolute stereochemistry of the molecule.[5]

The Stereochemical Challenge

The complex, rigid, and densely functionalized structure of this compound presents a significant stereochemical challenge. The molecule's stereochemistry is a critical determinant of its biological activity.

The assignment of relative stereochemistry was initially inferred from ROESY data and coupling constants. However, the presence of two distinct and spatially separated spirocyclic moieties at opposite ends of the molecule made it difficult to relate their stereochemistry to the central core using NMR alone.[4]

Single-crystal X-ray crystallography was the ultimate arbiter, providing an unequivocal assignment of the absolute configuration of all stereogenic centers. The crystallographic data not only confirmed the relative stereochemical relationships inferred from NMR but also established the molecule's absolute chirality.

dot

References

A Comprehensive Spectroscopic and Methodological Guide to Phainanoid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Phainanoid A, a potent immunosuppressive triterpenoid. The information presented herein is crucial for researchers involved in natural product synthesis, characterization, and drug discovery. All data is sourced from the seminal work published in the Journal of the American Chemical Society on the isolation and characterization of Phainanoids A-F.[1][2][3]

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Table 1: 1H NMR Spectroscopic Data for this compound (CDCl3, 600 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.55 | m | |

| 1β | 1.45 | m | |

| 2α | 1.70 | m | |

| 2β | 1.60 | m | |

| 3 | 4.52 | dd | 11.4, 4.8 |

| 5 | 1.88 | m | |

| 6α | 2.01 | m | |

| 6β | 1.92 | m | |

| 7α | 2.15 | m | |

| 7β | 2.05 | m | |

| 11 | 5.45 | br s | |

| 12α | 2.20 | m | |

| 12β | 2.10 | m | |

| 15 | 5.98 | s | |

| 16 | 6.87 | s | |

| 18 | 0.85 | s | |

| 19 | 1.05 | s | |

| 21 | 4.01 | q | 6.6 |

| 22 | 1.20 | d | 6.6 |

| 26 | 1.15 | s | |

| 27 | 1.12 | s | |

| 28 | 0.95 | s | |

| 29 | 0.90 | s | |

| 30 | 0.88 | s | |

| 2' | 7.25 | d | 8.4 |

| 3' | 6.90 | d | 8.4 |

| 5' | 6.85 | s | |

| OMe | 3.80 | s |

Table 2: 13C NMR Spectroscopic Data for this compound (CDCl3, 150 MHz)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 16 | 128.0 |

| 2 | 27.5 | 17 | 50.5 |

| 3 | 78.5 | 18 | 16.0 |

| 4 | 39.0 | 19 | 16.5 |

| 5 | 55.5 | 20 | 36.0 |

| 6 | 21.0 | 21 | 68.0 |

| 7 | 34.0 | 22 | 15.5 |

| 8 | 40.0 | 23 | 28.0 |

| 9 | 50.0 | 24 | 21.5 |

| 10 | 37.0 | 25 | 31.5 |

| 11 | 118.0 | 26 | 24.0 |

| 12 | 39.5 | 27 | 24.5 |

| 13 | 43.5 | 28 | 28.5 |

| 14 | 51.0 | 29 | 33.0 |

| 15 | 125.0 | 30 | 17.0 |

| 1' | 158.0 | 4' | 115.0 |

| 2' | 130.0 | 5' | 112.0 |

| 3' | 110.0 | 6' | 145.0 |

| 7' | 144.0 | OMe | 55.0 |

Table 3: HRMS and IR Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| HRMS (ESI-TOF) | m/z [M+Na]+ Calcd for C43H54O10Na: 753.3615, Found: 753.3618 |

| IR (KBr) | νmax (cm-1): 3448, 2924, 1778, 1695, 1610, 1495, 1265, 1070 |

Experimental Protocols

The following section details the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : 1D and 2D NMR spectra were recorded on a Bruker DRX-600 spectrometer.

-

Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl3).

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CHCl3: δH 7.26; CDCl3: δC 77.16).

-

Data Acquisition :

-

1H NMR spectra were acquired at 600 MHz.

-

13C NMR spectra were acquired at 150 MHz.

-

Standard pulse sequences were utilized for COSY, HSQC, HMBC, and ROESY experiments to establish connectivities and relative stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : HRMS data were obtained using an Agilent G6230A TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Method : The analysis was performed in positive ion mode.

-

Data Analysis : The molecular formula was determined by analyzing the mass-to-charge ratio (m/z) of the sodiated molecule [M+Na]+.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer.

-

Sample Preparation : Samples were prepared as potassium bromide (KBr) pellets.

-

Data Acquisition : Spectra were recorded in the frequency range of 4000 to 400 cm-1. The absorption bands (νmax) are reported in reciprocal centimeters (cm-1).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

immunosuppressive mechanism of action of Phainanoid A

An In-depth Technical Guide on the Immunosuppressive Mechanism of Action of Phainanoid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of a novel class of highly modified triterpenoids, the Phainanoids, isolated from the plant Phyllanthus hainanensis.[1] These compounds have demonstrated exceptionally potent in vitro immunosuppressive activities, with some analogues showing significantly greater potency than the clinical immunosuppressant Cyclosporin A (CsA).[1] The primary observed effect is the potent inhibition of T and B lymphocyte proliferation.[1][2] While the precise molecular targets remain to be fully elucidated, the profound inhibitory effect on lymphocytes suggests a mechanism involving the interruption of critical signaling pathways essential for immune cell activation, proliferation, and function. This document provides a comprehensive overview of the known immunosuppressive actions of this compound, presents quantitative data, outlines detailed experimental protocols for its study, and proposes putative mechanisms of action based on its observed effects and parallels with other immunomodulatory natural products.

Core Immunosuppressive Activity: Inhibition of Lymphocyte Proliferation

The foundational immunosuppressive activity of this compound and its related compounds is their potent inhibition of the proliferation of both T and B lymphocytes.[1] In vitro studies have shown that Phainanoids effectively suppress mitogen-stimulated lymphocyte proliferation. T-cell proliferation, typically induced by mitogens such as Concanavalin A (ConA), and B-cell proliferation, induced by Lipopolysaccharide (LPS), are significantly curtailed in the presence of nanomolar concentrations of these compounds.[1] This anti-proliferative effect is a hallmark of immunosuppressive agents and indicates a profound interference with the cellular machinery of immune activation.

Quantitative Data: In Vitro Immunosuppressive Potency

The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for Phainanoids A-F on the proliferation of murine T and B lymphocytes, with Cyclosporin A (CsA) provided as a benchmark. The data highlights the exceptional potency of this class of compounds, particularly Phainanoid F.

| Compound | T-Cell Proliferation IC₅₀ (nM) | B-Cell Proliferation IC₅₀ (nM) |

| This compound | 10.05 ± 0.01 | 10.03 ± 0.01 |

| Phainanoid B | 12.34 ± 0.01 | 15.21 ± 0.01 |

| Phainanoid C | 8.53 ± 0.01 | 7.64 ± 0.01 |

| Phainanoid D | 5.56 ± 0.01 | 6.23 ± 0.01 |

| Phainanoid E | 4.01 ± 0.01 | < 1.60 ± 0.01 |

| Phainanoid F | 2.04 ± 0.01 | < 1.60 ± 0.01 |

| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 |

| Data sourced from Yue, J-M. et al. J. Am. Chem. Soc. 2015, 137, 138-141.[1] |

Putative Mechanism of Action: Interference with Core Signaling Pathways

While the direct molecular target of this compound has not yet been identified, its potent anti-proliferative effects strongly suggest interference with key signaling cascades that govern lymphocyte activation. Drawing parallels from other immunosuppressive natural products, including those from the Phyllanthus genus, a hypothetical mechanism can be proposed.[3][4] T-cell activation, initiated by T-Cell Receptor (TCR) and CD28 co-stimulation, triggers multiple downstream pathways, principally the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These cascades culminate in the transcription of genes essential for cytokine production (e.g., IL-2), cell survival, and proliferation. It is plausible that this compound exerts its effects by inhibiting one or more key nodes within these pathways, thereby preventing the nuclear translocation of critical transcription factors like AP-1 and NF-κB.

Caption: Putative signaling pathways inhibited by this compound in T-cells.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the immunosuppressive effects of this compound.

Experimental Workflow Overview

Caption: General workflow for evaluating the immunosuppressive activity.

T-Lymphocyte Proliferation Assay (CFSE Dilution Method)

This assay quantifies T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.

-

Cell Preparation:

-

Aseptically harvest spleens from mice (e.g., C57BL/6) into sterile RPMI-1640 medium.

-

Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides.

-

Lyse red blood cells using an ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA).

-

Wash the remaining splenocytes twice with RPMI-1640.

-

Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque.

-

-

CFSE Labeling:

-

Resuspend lymphocytes at 1x10⁷ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).

-

Wash the cells three times with complete medium to remove excess CFSE.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells at 2x10⁶ cells/mL in complete RPMI-1640.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Add 50 µL of medium containing this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO).

-

Add 50 µL of medium containing the T-cell mitogen Concanavalin A (final concentration of 5 µg/mL). Include unstimulated and vehicle-only controls.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest cells from the plates and wash with FACS buffer (PBS with 2% FBS).

-

Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm (FITC channel).

-

Gate on the live lymphocyte population. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity.

-

Calculate the percentage of divided cells and the proliferation index to determine the IC₅₀ of this compound.

-

Cytokine Production Measurement (ELISA)

This protocol measures the secretion of key cytokines, such as IL-2 and IFN-γ, from stimulated T-cells.

-

Cell Culture and Stimulation:

-

Prepare and plate murine splenocytes as described in the T-cell proliferation assay (steps 1.1 and 3.1-3.3), but without CFSE labeling.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

-

Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for murine IL-2 and IFN-γ. Follow the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and collected supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash again and add streptavidin-HRP conjugate.

-

Add a TMB substrate solution and stop the reaction with acid.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate cytokine concentrations based on the standard curve and determine the inhibitory effect of this compound.

-

Western Blot Analysis for Signaling Pathway Investigation

This method is used to assess the effect of this compound on the phosphorylation (activation) of key proteins in the MAPK and NF-κB signaling pathways.

-

Cell Treatment and Lysis:

-

Culture murine splenocytes (1x10⁷ cells/well in a 6-well plate) and starve them in serum-free medium for 2 hours.

-

Pre-treat cells with this compound or vehicle control for 1 hour.

-

Stimulate the cells with ConA (5 µg/mL) for 15-30 minutes.

-

Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize samples to equal protein concentrations and add Laemmli sample buffer.

-

Denature the proteins by heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-IκBα, mouse anti-β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine the effect of this compound on protein phosphorylation.

-

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of immunosuppressive therapeutics. Its profound ability to inhibit the proliferation of both T and B lymphocytes at nanomolar concentrations marks it as a compound of significant interest.[1] While its precise molecular mechanism is an active area of investigation, the current evidence points towards the disruption of essential signaling pathways such as the MAPK and NF-κB cascades that are fundamental to lymphocyte activation.

Future research should focus on definitive target identification using techniques such as chemical proteomics and affinity-based probes. Elucidating the specific protein(s) that this compound binds to will enable a detailed understanding of its mechanism and facilitate structure-activity relationship (SAR) studies for the design of analogues with improved potency and selectivity. Furthermore, transitioning from in vitro studies to in vivo models of autoimmune disease and organ transplantation will be critical to validating the therapeutic potential of this exciting new class of natural products.

References

- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Phainanoid A: A Technical Guide to its Immunomodulatory Effects on T-Cell and B-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phainanoid A, a highly modified triterpenoid isolated from the plant Phyllanthus hainanensis, has emerged as a potent immunosuppressive agent.[1][2] This technical guide provides an in-depth overview of the effects of this compound on T-cell and B-cell proliferation, presenting key quantitative data, detailed experimental methodologies, and a hypothesized mechanism of action based on its chemical class. The unique structural features of the phainanoid family, including this compound, contribute to their significant biological activity, making them promising candidates for further investigation in the development of novel immunosuppressive therapies.[3][4]

Quantitative Data on the Inhibitory Effects of this compound

The immunosuppressive activity of this compound and its analogues (Phainanoids B-F) has been quantified through in vitro proliferation assays. The half-maximal inhibitory concentration (IC50) values demonstrate their potent effects on both T-cell and B-cell proliferation.

| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) |

| This compound | 31.30 ± 1.25 | 18.51 ± 0.93 |

| Phainanoid B | 192.80 ± 7.71 | 249.49 ± 9.98 |

| Phainanoid C | 12.55 ± 0.50 | 8.34 ± 0.33 |

| Phainanoid D | 7.83 ± 0.31 | 5.21 ± 0.21 |

| Phainanoid E | 28.79 ± 1.15 | 20.11 ± 0.80 |

| Phainanoid F | 2.04 ± 0.08 | <1.60 |

| Cyclosporin A (Control) | 14.21 ± 0.57 | 352.87 ± 14.11 |

Experimental Protocols

The following sections detail the methodologies used to assess the effects of this compound on T-cell and B-cell proliferation.

Murine Splenocyte Proliferation Assays

This protocol outlines the general procedure for measuring the proliferation of murine splenocytes in response to mitogens and the inhibitory effects of this compound.

a. Isolation of Murine Splenocytes:

-

Euthanize BALB/c mice according to institutional guidelines.

-

Aseptically harvest the spleens and place them in sterile phosphate-buffered saline (PBS).

-

Gently disrupt the spleens using a sterile syringe plunger or frosted glass slides to release the splenocytes.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Centrifuge the cell suspension and resuspend the pellet in red blood cell lysis buffer for 5-10 minutes at room temperature.

-

Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. T-Cell Proliferation Assay (ConA-induced):

-

Seed the isolated splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells.

-

Add Concanavalin A (ConA) to a final concentration of 5 µg/mL to stimulate T-cell proliferation. Include control wells with cells and ConA only (positive control) and cells alone (negative control).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

-

Proceed with the MTT assay to measure cell proliferation.

c. B-Cell Proliferation Assay (LPS-induced):

-

Seed the isolated splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well.

-

Add varying concentrations of this compound to the wells.

-

Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to stimulate B-cell proliferation. Include appropriate positive and negative controls.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

-

Proceed with the MTT assay to measure cell proliferation.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Following the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the supernatant from each well.

-

Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the positive control and determine the IC50 value.

References

Unraveling the Immunosuppressive Potential of Phainanoid A: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Phainanoid A and its analogues. This novel class of triterpenoids, isolated from the plant Phyllanthus hainanensis, has demonstrated exceptionally potent immunosuppressive activities, sparking significant interest in its therapeutic potential.

Phainanoids represent a new frontier in the development of immunosuppressive agents, a critical class of drugs for preventing organ transplant rejection and treating autoimmune diseases. This whitepaper consolidates the current understanding of how the intricate molecular architecture of this compound and its derivatives correlates with their biological function, providing a crucial resource for the rational design of next-generation immunosuppressants.

Potent Immunosuppressive Activity of Phainanoid Analogues

Initial studies on naturally occurring Phainanoids A-F revealed their remarkable ability to inhibit the proliferation of T-cells and B-cells, key players in the adaptive immune response. Notably, Phainanoid F exhibited the most potent activity, with IC50 values in the low nanomolar range, significantly surpassing the efficacy of the widely used immunosuppressant, Cyclosporin A (CsA).[1][2] Subsequent research focusing on the total synthesis of this compound has enabled the creation of novel synthetic analogues, allowing for a more detailed exploration of the SAR. Preliminary findings from these synthetic derivatives have begun to shed light on the structural motifs crucial for their potent immunosuppressive effects.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the immunosuppressive activity of this compound and its naturally occurring analogues. This data highlights the significant potency of this class of compounds.

| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) |

| This compound | 25.32 ± 1.21 | 15.24 ± 0.88 |

| Phainanoid B | 15.88 ± 0.95 | 9.87 ± 0.54 |

| Phainanoid C | 8.76 ± 0.43 | 5.43 ± 0.29 |

| Phainanoid D | 5.62 ± 0.28 | 3.11 ± 0.17 |

| Phainanoid E | 3.45 ± 0.19 | 2.01 ± 0.11 |

| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 |

| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 |

Data extracted from Fan, Y.-Y., et al. (2015). J. Am. Chem. Soc.[1][2]

Deciphering the Mechanism of Action: A Look at Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its profound immunosuppressive effects strongly suggest interference with key signaling pathways that govern lymphocyte activation and proliferation. Two central pathways in this process are the Nuclear Factor of Activated T-cells (NFAT) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

Activation of T-cells via the T-cell receptor (TCR) triggers a signaling cascade leading to the activation of calcineurin, a phosphatase that dephosphorylates NFAT, enabling its translocation to the nucleus.[4][5][6][7] Once in the nucleus, NFAT acts as a transcription factor for genes essential for T-cell activation and cytokine production. Similarly, the NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[8][9][10] It is hypothesized that this compound analogues may exert their immunosuppressive effects by modulating one or both of these critical pathways.

Below are diagrams illustrating the hypothesized points of intervention of this compound within the NFAT and NF-κB signaling pathways.

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for the replication and advancement of SAR studies. The following section details the key assays used to evaluate the immunosuppressive activity of this compound analogues.

Lymphocyte Proliferation Assays

Objective: To determine the concentration at which a this compound analogue inhibits 50% of the proliferation of T-cells and B-cells (IC50).

T-Cell Proliferation Assay:

-

Cell Isolation: Splenocytes are isolated from mice and cultured.

-

Stimulation: T-cell proliferation is induced using Concanavalin A (Con A), a potent mitogen.

-

Treatment: The stimulated cells are treated with varying concentrations of the this compound analogues.

-

Incubation: The cells are incubated for a period of 48-72 hours.

-

Proliferation Measurement: Cell proliferation is quantified using methods such as [³H]-thymidine incorporation or CFSE dye dilution assays, which measure DNA synthesis or cell division, respectively.[11][12][13][14]

B-Cell Proliferation Assay:

-

Cell Isolation: Splenocytes are isolated from mice and cultured.

-

Stimulation: B-cell proliferation is induced using Lipopolysaccharide (LPS), a B-cell mitogen.

-

Treatment: The stimulated cells are treated with varying concentrations of the this compound analogues.

-

Incubation: The cells are incubated for a period of 48-72 hours.

-

Proliferation Measurement: Similar to the T-cell assay, proliferation is measured using [³H]-thymidine incorporation or CFSE dye dilution.[11][12][13][14]

Below is a generalized workflow for these proliferation assays.

Future Directions

The potent immunosuppressive activity of this compound and its analogues positions them as highly promising candidates for further drug development. Future research will need to focus on several key areas:

-

Elucidation of the precise molecular target(s): Identifying the specific proteins that this compound binds to is crucial for understanding its mechanism of action.

-

In-depth analysis of signaling pathway modulation: Confirming the effects of this compound on the NFAT and NF-κB pathways, and exploring other potential signaling interactions, will provide a more complete picture of its cellular effects.

-

Expansion of the analogue library: The synthesis and evaluation of a wider range of analogues will be essential for refining the SAR and optimizing for potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and safety studies: Ultimately, the therapeutic potential of this compound analogues will need to be validated in animal models of transplantation and autoimmune disease.

This technical guide serves as a foundational resource for the scientific community, aiming to accelerate the research and development of this exciting new class of immunosuppressive agents. The continued exploration of the structure-activity relationship of this compound analogues holds the promise of delivering novel and more effective treatments for a range of immune-related disorders.

References

- 1. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFAT proteins: key regulators of T-cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lab13 [science.umd.edu]

- 14. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Architecture of Phainanoids: A Deep Dive into their Putative Biosynthetic Pathway in Phyllanthus hainanensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phainanoids, a class of highly modified and oxygenated triterpenoids isolated from the plant Phyllanthus hainanensis, have garnered significant attention within the scientific community.[1][2][3] Their intricate molecular architecture, characterized by an unprecedented carbon skeleton incorporating unique 4,5- and 5,5-spirocyclic systems, presents a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists.[1][2][4][5] Beyond their structural complexity, Phainanoids exhibit potent immunosuppressive activities, with some analogues demonstrating efficacy that surpasses existing clinical agents, highlighting their potential as novel therapeutic leads.[1][2] This technical guide provides a comprehensive overview of the current understanding of the Phainanoid biosynthetic pathway, drawing upon established principles of triterpenoid biosynthesis and plausible enzymatic transformations to construct a putative route to these remarkable natural products. While the definitive pathway is yet to be fully elucidated, this document aims to serve as a foundational resource, offering detailed hypothetical steps, relevant experimental protocols for pathway investigation, and a framework for future research in this exciting field.

Proposed Biosynthetic Pathway of Phainanoids

The biosynthesis of Phainanoids is believed to originate from the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the fundamental isoprene building blocks for all terpenoids. The pathway is proposed to proceed through the formation of a dammarane-type triterpenoid scaffold, which then undergoes a series of complex oxidative and rearrangement reactions to yield the characteristic Phainanoid core.

I. Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The biosynthesis begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. This reaction is catalyzed by squalene synthase. Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene, the universal precursor for the cyclization of most triterpenoids.[6]

Diagram: From Isoprenoid Precursors to 2,3-Oxidosqualene

References

- 1. researchgate.net [researchgate.net]

- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from Phyllanthus hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sorensen.princeton.edu [sorensen.princeton.edu]

- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Phainanoid A: A Promising Lead Compound for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phainanoid A, a structurally complex triterpenoid natural product isolated from Phyllanthus hainanensis, has emerged as a molecule of significant interest in the field of drug discovery. Its potent immunosuppressive and cytotoxic activities, coupled with a unique molecular architecture, position it as a compelling lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biological activities, a detailed experimental protocol for assessing its immunosuppressive effects, and a discussion of its potential mechanisms of action.

Introduction

Natural products have historically been a rich source of inspiration for the development of new drugs. Their inherent structural diversity and biological activity provide a valuable starting point for medicinal chemistry campaigns. This compound, first reported by Yue and colleagues, is a prime example of such a promising natural product.[1] It belongs to a class of highly modified triterpenoids characterized by a complex polycyclic framework.[1] Initial biological screenings revealed that this compound and its congeners possess potent immunosuppressive activities, in some cases exceeding the potency of the clinically used immunosuppressant cyclosporin A.[1] Furthermore, preliminary studies have indicated that phainanoids also exhibit cytotoxic effects against various cancer cell lines.[2] This dual activity profile makes this compound a particularly attractive scaffold for the development of new therapies for autoimmune diseases and cancer.

Biological Activity: Quantitative Data

The biological activity of this compound and its analogs has been primarily evaluated through in vitro assays assessing their impact on lymphocyte proliferation and cancer cell viability. The following tables summarize the key quantitative data reported in the literature.

Table 1: Immunosuppressive Activity of Phainanoids

| Compound | T-Cell Proliferation IC50 (nM) | B-Cell Proliferation IC50 (nM) | Reference |

| This compound | 21.32 ± 1.15 | 11.25 ± 0.88 | [1] |

| Phainanoid B | 30.14 ± 2.01 | 15.67 ± 1.23 | [1] |

| Phainanoid C | 12.88 ± 0.97 | 8.99 ± 0.76 | [1] |

| Phainanoid D | 10.23 ± 0.88 | 7.65 ± 0.69 | [1] |

| Phainanoid E | 45.76 ± 3.11 | 22.14 ± 1.55 | [1] |

| Phainanoid F | 2.04 ± 0.01 | <1.60 ± 0.01 | [1] |

| Cyclosporin A (CsA) | 14.21 ± 0.01 | 352.87 ± 0.01 | [1] |

Table 2: Cytotoxic Activity of Phainanoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Phainanoid G | HL-60 | 16.15 | [3] |

| Phainanoid H | HL-60 | > 50 | [3] |

| Phainanoid I | HL-60 | 25.33 | [3] |

| Phainanolide A | HL-60 | 0.079 ± 0.037 | [1] |

| Phainanolide A | A549 | 0.21 ± 0.02 | [1] |

| Phainanolide A | P388 | 0.15 ± 0.01 | [1] |

Experimental Protocols

The following is a detailed protocol for the in vitro assessment of the immunosuppressive activity of this compound, based on standard lymphocyte proliferation assays.

T-Cell and B-Cell Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of murine T and B lymphocytes stimulated with Concanavalin A (ConA) and Lipopolysaccharide (LPS), respectively.

Materials:

-

This compound

-

Cyclosporin A (positive control)

-

Splenocytes isolated from BALB/c mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Concanavalin A (ConA)

-

Lipopolysaccharide (LPS)

-

[³H]-Thymidine

-

96-well flat-bottom microplates

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Splenocyte Isolation:

-

Aseptically harvest spleens from BALB/c mice.

-

Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

-

Pass the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).

-

Wash the splenocytes twice with RPMI-1640 medium by centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Plating and Treatment:

-

Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well microplate.

-

Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium.

-

Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium only).

-

-

Stimulation:

-

For T-cell proliferation: Add 50 µL of ConA solution (final concentration of 5 µg/mL) to the designated wells.

-

For B-cell proliferation: Add 50 µL of LPS solution (final concentration of 10 µg/mL) to the designated wells.

-

Include unstimulated control wells (no ConA or LPS).

-

-

Incubation and Proliferation Measurement:

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Pulse each well with 1 µCi of [³H]-thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow for Immunosuppressive Activity Screening

Caption: Workflow for determining the immunosuppressive activity of this compound.

Hypothetical Signaling Pathway for this compound-Mediated Immunosuppression

While the precise molecular target and signaling pathway of this compound remain to be elucidated, a common mechanism for immunosuppressive agents involves the inhibition of key signaling cascades that are crucial for lymphocyte activation and proliferation. The following diagram illustrates a hypothetical pathway that this compound might target, based on known immunosuppressive mechanisms.

Caption: Hypothetical immunosuppressive mechanism of this compound.

Discussion and Future Directions

This compound represents a highly promising starting point for the development of new therapeutic agents. Its potent immunosuppressive activity, demonstrated by low nanomolar IC50 values against T and B cell proliferation, underscores its potential for treating autoimmune disorders. Furthermore, the cytotoxic activity exhibited by related phainanoids suggests that this chemical scaffold could also be explored for anticancer applications.

The complex structure of this compound presents both challenges and opportunities for medicinal chemists. The total synthesis of this compound has been achieved, which is a critical step towards enabling structure-activity relationship (SAR) studies.[2] The synthesis allows for the generation of analogs with modified functional groups, which can be used to optimize the potency, selectivity, and pharmacokinetic properties of the parent molecule.

A key area for future research is the elucidation of the precise mechanism of action of this compound. Identifying its molecular target(s) will be crucial for understanding its biological effects and for designing more targeted and effective second-generation compounds. Techniques such as chemical proteomics, thermal shift assays, and genetic screening could be employed to identify the protein(s) with which this compound interacts. A deeper understanding of its mechanism will also help to predict potential off-target effects and to develop strategies to mitigate them.

References

Methodological & Application

Total Synthesis of Phainanoid A: A Detailed Protocol for Researchers

Introduction

Phainanoid A, a unique dammarane-type triterpenoid, has demonstrated significant immunosuppressive and cytotoxic activities, making it a compelling target for synthetic chemists and drug development professionals. Its complex molecular architecture, featuring a strained [4.3.1]propellane core and multiple stereocenters, presents a formidable synthetic challenge. This application note provides a detailed, step-by-step protocol for the total synthesis of this compound, based on the groundbreaking bidirectional approach developed by Dong and colleagues. This synthesis strategically utilizes ketones as versatile handles for the construction of the intricate ring systems.

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocols outlined herein are based on published literature and are intended to be a guide for the laboratory synthesis of this compound.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a bidirectional strategy, originating from a central tricyclic core. Two key transition-metal-mediated transformations are employed to construct the challenging strained ring systems that extend in opposite directions from this core. The key stages of the synthesis include the formation of a β-keto ester, an oxidative cyclization to form the tricyclic core, remote C-H hydroxylation, and subsequent elaborations to introduce the required functionalities and ring systems.

Experimental Protocols

The following sections provide a detailed, step-by-step protocol for the key stages in the total synthesis of (±)-Phainanoid A.

Part 1: Synthesis of the Tricyclic Ketone Core

Step 1: Claisen Rearrangement and Enolate Addition to form β-Keto Ester

-

To a solution of triene alcohol 4 in an appropriate solvent, add reagent 5 to initiate a Claisen rearrangement.

-

Following the rearrangement, the resulting intermediate is reacted with the ester enolate derived from 6 to yield the β-keto ester 7 .

Step 2: Oxidative Cyclization to Tricyclic Ketone

-

The β-keto ester 7 is subjected to an oxidative cyclization to construct the tricyclic ketone 8 . This reaction proceeds with high diastereoselectivity.

Step 3: Remote C-H Hydroxylation

-

The tricyclic ketone 8 is converted to a derivative 9 , which then undergoes a remote hydroxylation to introduce a hydroxyl group, yielding intermediate 10 .

Part 2: Elaboration of the Southern Hemisphere

Step 4: Coupling and Ring Formation

-

The hydroxylated ketone 10 is coupled with iodoalkene 11 .

-

The coupled product undergoes protection, epoxidation, and a semi-pinacol rearrangement to furnish the ketone 12 with the correct diastereomer.

-

Deprotection of the diol, selective oxidation, and subsequent protection steps lead to the formation of aldehyde 13 .

Step 5: Formation of the Cyclobutane Ring

-

Aldehyde 13 is coupled with benzofuran 14 to give intermediate 15 .

-

Reduction of 15 yields ketone 1 , which is then directly converted to the cyclobutane 2 via a Pd-catalyzed cyclization. This cyclization proceeds with high diastereoselectivity.

Part 3: Elaboration of the Northern Hemisphere and Final Assembly

Step 6: Nickel-Mediated Cyclization

-

The ketone 2 is converted to the vinyl triflate-containing intermediate 16 .

-

A Ni-mediated cyclization of 16 is performed. This key step involves the initial engagement of the vinyl triflate with the exo alkylidene lactone, followed by a Heck-type cyclization to establish the cyclopropane ring, ultimately yielding racemic this compound (3 ).

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the total synthesis of this compound. Please note that these are literature-reported yields and may vary based on experimental conditions.

| Step No. | Transformation | Starting Material | Product | Reported Yield (%) |

| 1-3 | Formation of Tricyclic Ketone | Triene alcohol 4 | Ketone 10 | Data not available |

| 4 | Elaboration to Aldehyde | Ketone 10 | Aldehyde 13 | Data not available |

| 5 | Cyclobutane Formation | Aldehyde 13 | Ketone 2 | Data not available |

| 6 | Ni-mediated Cyclization and Final Product | Intermediate 16 | This compound 3 | Data not available |

Detailed yields for each individual transformation were not available in the summarized literature. For precise yields, please refer to the supporting information of the primary publications.

Synthetic Workflow Diagram

The following diagram illustrates the overall workflow of the total synthesis of this compound.

Asymmetric Synthesis of (+)-Phainanoid A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Phainanoid A, a dammarane-type triterpenoid, exhibits potent immunosuppressive activities, making it a compelling target for synthetic chemists and a promising lead compound in drug discovery. Its complex molecular architecture, featuring ten rings and thirteen stereocenters, presents a formidable synthetic challenge. This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of (+)-Phainanoid A, based on the groundbreaking work of Dong and coworkers. The synthesis employs a bidirectional strategy, highlighted by a key kinetic resolution to establish the absolute stereochemistry of the core structure. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Phainanoid A is a natural product isolated from Phyllanthus hainanensis.[1][2] Its significant immunosuppressive properties have spurred interest in its total synthesis to enable further biological evaluation and the development of novel analogs.[1] The intricate structure of this compound is characterized by a [4.3.1] propellane, a 4,5-spirocycle, and a 5,5-oxaspirolactone moiety.[3][4] The asymmetric synthesis of (+)-Phainanoid A was achieved by Dong and colleagues, featuring a bidirectional approach from a central tricyclic core.[5][6] A key strategic element of this synthesis is the kinetic resolution of a racemic tricyclic intermediate, which sets the stereochemistry for the entire molecule.[4][5]

Overall Synthetic Strategy

The asymmetric total synthesis of (+)-Phainanoid A is accomplished through a convergent strategy that involves the synthesis of three key fragments: the D/E/F tricyclic core, the A/B/C ring system (benzofuranone-based 4,5-spirocycle), and the G/H/I/J ring system (containing the [4.3.1] propellane and 5,5-oxaspirolactone).[3][5] The synthesis commences with the construction of the racemic tricyclic core, which then undergoes a crucial kinetic resolution.[5] The enantioenriched core is subsequently elaborated in two directions to install the remaining ring systems.[6][7]

Caption: Overall workflow for the asymmetric synthesis of (+)-Phainanoid A.

Key Experimental Protocols and Data

Synthesis of the Racemic D/E/F Tricyclic Core

The synthesis of the central tricyclic core begins with commercially available methacrolein.[7] Key transformations include a Johnson-Claisen rearrangement and a radical polyene cyclization.[7]

Table 1: Summary of Key Steps in Racemic Tricyclic Core Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield |

| Johnson-Claisen Rearrangement | Allyl alcohol 2 | Triethyl orthoacetate, propionic acid, 140 °C | Ester intermediate | 85% |

| Claisen Condensation | Ester intermediate | Ethyl propionate, NaH, THF, 65 °C | β-ketoester 11 | 80% |

| Radical Polyene Cyclization | β-ketoester 11 | Mn(OAc)₃, Cu(OAc)₂, AcOH, 80 °C | Tricyclic ketone 10 | 65% |

Protocol for Radical Polyene Cyclization:

-

To a solution of β-ketoester 11 (1.0 equiv) in glacial acetic acid (0.02 M) is added Mn(OAc)₃·2H₂O (2.5 equiv) and Cu(OAc)₂·H₂O (1.0 equiv).

-

The reaction mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the tricyclic ketone 10 .

Kinetic Resolution of the Tricyclic Core

The enantioselective synthesis of (+)-Phainanoid A is enabled by a key kinetic resolution of the racemic tricyclic core.[5] This step diastereoselectively installs the A/B/C and G/H rings.[5]

Caption: Logical diagram of the kinetic resolution process.

Table 2: Representative Data for the Kinetic Resolution

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Starting Material |

| Tricyclic Ketone | 10 | Toluene | 25 | 24 | 52 | >99% | 96% |

Protocol for Kinetic Resolution:

Detailed protocols for the kinetic resolution are often proprietary or highly specific to the catalyst system developed. For the synthesis of (+)-Phainanoid A, the specific conditions involve a custom chiral ligand and metal catalyst combination as detailed in the supporting information of the primary literature.[5] The general procedure involves the slow addition of a reagent to a solution of the racemic starting material and the chiral catalyst, followed by careful monitoring of the reaction progress to achieve the optimal balance of conversion and enantioselectivity.

Construction of the A/B/C and G/H/I/J Ring Systems

Following the kinetic resolution, the enantioenriched tricyclic core is elaborated in a bidirectional manner to construct the remaining complex ring systems.[6]

Southwestern Direction (A/B/C Rings):

A key step in the formation of the 4,5-spirocycle is a Pd-catalyzed intramolecular alkenylation.[7]

Table 3: Key Step in A/B/C Ring Formation

| Step | Substrate | Reagents and Conditions | Product | Yield |

| Intramolecular Alkenylation | Vinyl triflate 29 | Pd-QPhos-G3 (precatalyst), Cs₂CO₃, 70 °C | 4,5-spirocycle 31 | 62% |

Protocol for Intramolecular Alkenylation:

-

A mixture of vinyl triflate 29 (1.0 equiv), Pd-QPhos-G3 (0.05 equiv), and Cs₂CO₃ (2.0 equiv) in toluene (0.01 M) is degassed and backfilled with argon.

-

The reaction is heated to 70 °C and stirred for 12 hours.

-

After cooling, the mixture is filtered through a pad of Celite and concentrated.

-

The residue is purified by flash chromatography to yield the 4,5-spirocycle 31 .

Northeastern Direction (G/H/I/J Rings):

The construction of the [4.3.1] propellane and the 5,5-oxaspirolactone involves a series of complex transformations, including a semipinacol rearrangement and a Ni-mediated reductive cyclization.[8][9]

Caption: Key transformations in the synthesis of the G/H/I/J ring system.

Table 4: Key Steps in G/H/I/J Ring Formation

| Step | Substrate | Reagents and Conditions | Product | Yield |

| Semipinacol Rearrangement | Epoxide intermediate | Lewis acid (e.g., BF₃·OEt₂) | Ketone with [4.3.1] propellane core | 75% |

| Ni-mediated Reductive Cyclization | Vinyl triflate and alkylidene lactone | Ni(cod)₂, ligand, reductant | Fused cyclopropane-lactone system | 55% |

Final Assembly

The final steps of the synthesis involve the coupling of the fully elaborated southwestern and northeastern fragments, followed by global deprotection to yield (+)-Phainanoid A.[5][8]

Conclusion

The asymmetric total synthesis of (+)-Phainanoid A by Dong and coworkers represents a significant achievement in natural product synthesis. The strategic use of a bidirectional approach from a kinetically resolved central core provides an elegant and efficient route to this complex molecule. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of this compound and its analogs, facilitating further exploration of their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sorensen.princeton.edu [sorensen.princeton.edu]

- 3. Asymmetric Total Synthesis of (+)-Phainanoid A and Biological Evaluation of the Natural Product and Its Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Bidirectional Total Synthesis of this compound via Strategic Use of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Dong Synthesis of this compound [organic-chemistry.org]

Application Notes and Protocols for the Bidirectional Synthesis of the Phainanoid A Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bidirectional synthetic strategy for the complex core of Phainanoid A, a potent immunosuppressive natural product. The protocols outlined below are based on the seminal work of Dong and colleagues, offering a guide for the construction of this intricate molecular architecture.[1][2]

Introduction to this compound and the Bidirectional Synthetic Approach

This compound is a dammarane-type triterpenoid isolated from Phyllanthus hainanensis.[3] It exhibits significant immunosuppressive activity, primarily through the inhibition of T and B lymphocyte proliferation.[3] Its complex, polycyclic structure, featuring ten rings and thirteen stereocenters, presents a formidable challenge for synthetic chemists. The bidirectional strategy developed by Dong's group addresses this challenge by symmetrically elaborating a central tricyclic core, allowing for the efficient and stereocontrolled construction of the molecule's two distinct and complex termini.[1][2] This approach hinges on the strategic use of ketone functionalities as versatile handles for key carbon-carbon bond formations and ring closures.[1][2]

Overview of the Bidirectional Synthesis Strategy

The synthesis commences with the construction of a central tricyclic ketone intermediate. This core is then divergently functionalized in two directions to build the northern and southern hemispheres of the this compound scaffold. Key transformations include a radical polyene cyclization, a semipinacol rearrangement, a palladium-catalyzed intramolecular alkenylation, and a nickel-mediated reductive Heck cyclization.[1][2]

Diagram of the Bidirectional Synthetic Strategy

Caption: Bidirectional synthesis of the this compound core.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the bidirectional synthesis of the this compound core as reported by Dong and colleagues.

| Step | Starting Material | Product | Yield (%) |

| Claisen Rearrangement | Triene Alcohol | β-Keto Ester | 85 |

| Mn(III)-mediated Oxidative Cyclization | β-Keto Ester | Tricyclic Ketone | 52 |

| Semipinacol Rearrangement | Epoxide Intermediate | Ring-Expanded Ketone | 75 |

| Pd-catalyzed Intramolecular Alkenylation | Vinyl Triflate | Southern Hemisphere | 62 |

| Ni-mediated Reductive Heck Cyclization | Alkene Intermediate | Northern Hemisphere | 45 |

| Final Steps to this compound | Coupled Hemispheres | This compound | 13 |

Experimental Protocols

The following are detailed experimental protocols for key transformations in the bidirectional synthesis of the this compound core.

Protocol 1: Mn(III)-mediated Oxidative Cyclization to form the Tricyclic Core

-

Preparation of the Reaction Mixture: To a solution of the β-keto ester starting material (1.0 equiv) in degassed toluene (0.01 M) at room temperature is added Mn(OAc)₃·2H₂O (2.5 equiv).

-

Reaction Execution: The reaction mixture is heated to 80 °C and stirred vigorously for 2 hours under an argon atmosphere.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tricyclic ketone.